

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Hydrazinecarbonyl)benzenesulfonamide

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Compound of Interest

2-

Compound Name: (Hydrazinecarbonyl)benzenesulfo
namide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of **2-(Hydrazinecarbonyl)benzenesulfonamide**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery, particularly in the context of carbonic anhydrase inhibition.

Core Physicochemical Characteristics

2-(Hydrazinecarbonyl)benzenesulfonamide, with the molecular formula $C_7H_9N_3O_3S$, is a key intermediate and pharmacophore in the design of various biologically active molecules.^[1] A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties of the title compound are not readily available in the literature, data for the parent compound, benzenesulfonamide, are included for comparative purposes.

Table 1: Physicochemical Properties of **2-(Hydrazinecarbonyl)benzenesulfonamide** and Related Compounds

Property	2-(Hydrazinecarbonyl)benzenesulfonamide	Benzenesulfonamide (for comparison)	Source
Molecular Weight	215.23 g/mol	157.19 g/mol	[1] [2]
Melting Point	Not available	149-152 °C	[3]
Boiling Point	Not available	315.5 ± 25.0 °C (Predicted)	[2]
Solubility	Low in water; soluble in organic solvents like ethanol and acetone. [4]	Poorly soluble in water; soluble in methanol (25 mg/mL). [2] [3]	
pKa (Strongest Acidic)	Not available	10.24 (Predicted)	[5]
logP	Not available	0.32 - 0.58 (Predicted)	[5]

Synthesis and Experimental Protocols

The primary synthetic route to **2-(Hydrazinecarbonyl)benzenesulfonamide** involves the nucleophilic substitution reaction between a 2-sulfonylbenzoyl chloride derivative and hydrazine hydrate.

Experimental Protocol: Synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide

A standardized and efficient protocol for the synthesis of benzenesulfonyl hydrazides has been reported with high yields.[\[6\]](#)

Materials:

- 2-Chlorosulfonylbenzoyl chloride
- Hydrazine hydrate (80% solution)

- Tetrahydrofuran (THF)
- Ethyl acetate
- Silica gel for column chromatography
- Chloroform
- Methanol

Procedure:

- To a solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF), slowly add 2-chlorosulfonylbenzoyl chloride (1 equivalent).
- Stir the reaction mixture at -8°C for 30 minutes.
- Extract the mixture with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) solvent system to yield **2-(Hydrazinecarbonyl)benzenesulfonamide**.

A similar protocol has been reported to achieve a 90% yield.[\[1\]](#)[\[6\]](#)

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying crude solid compounds like sulfonamides.
[\[7\]](#)[\[8\]](#)

General Procedure:

- Dissolve the crude **2-(Hydrazinecarbonyl)benzenesulfonamide** in a minimum amount of a suitable hot solvent (e.g., 95% ethanol).[\[8\]](#)
- If colored impurities are present, add a small amount of decolorizing charcoal and heat the solution.

- Hot filter the solution to remove insoluble impurities and the charcoal.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals.

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of benzenesulfonamide derivatives typically shows aromatic protons in the range of 6.5 to 8.5 ppm. The proton of the sulfonamide group (SO_2NH) appears as a singlet at approximately 11.03 ppm.[9]
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For benzenesulfonamide, characteristic signals for the aromatic carbons are observed.[10]

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of sulfonamides involves reverse-phase HPLC.[11][12][13][14]

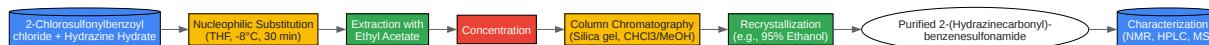
- Column: Cogent RP Phenyl Hexyl™, 5 μm , 4.6 x 150mm.[13]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[13]
- Flow Rate: 1.0 mL/minute.[13]
- Detection: UV at 270 nm.[13]
- Injection Volume: 5 μL .[13]

Mechanism of Action: Carbonic Anhydrase Inhibition

2-(Hydrazinecarbonyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory action of sulfonamides is well-characterized and primarily involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site.[15]

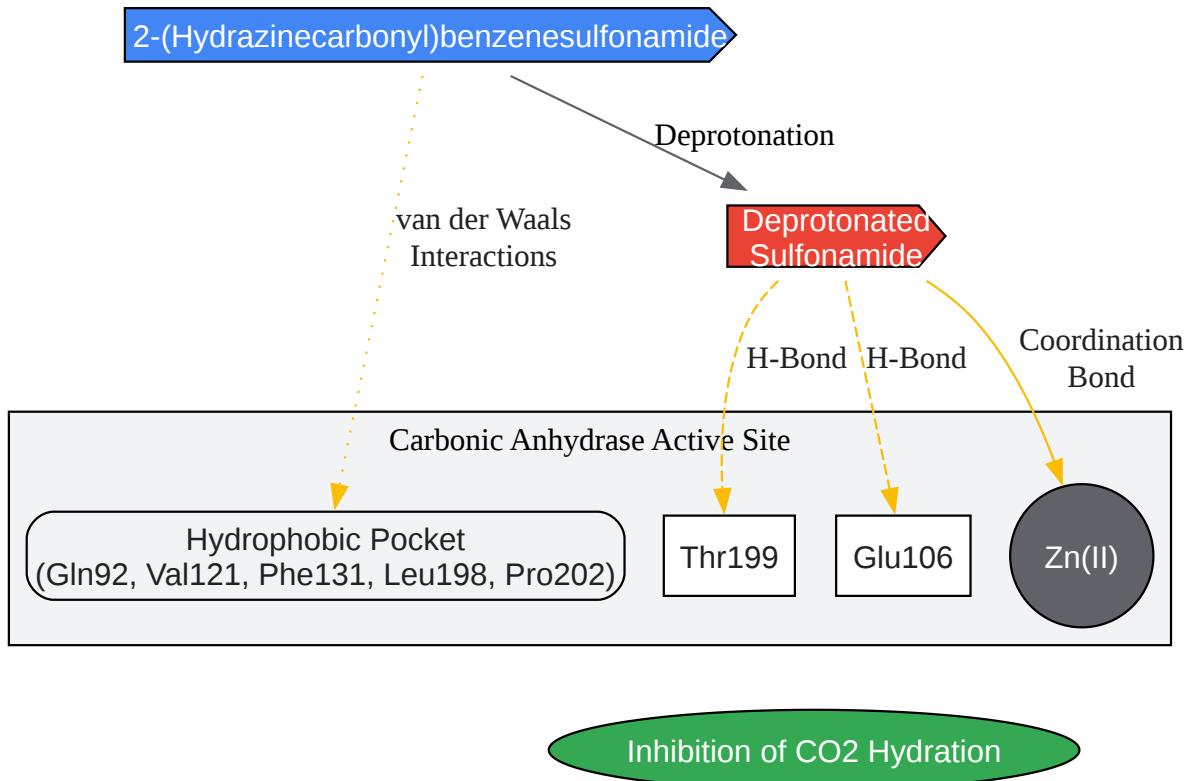
The high-resolution X-ray crystal structure of benzenesulfonamide derivatives in complex with human carbonic anhydrase II (hCA II) reveals key interactions that stabilize the inhibitor within the active site. The sulfonamide nitrogen coordinates directly with the zinc ion. Additionally, the SO_2NH_2 group participates in a network of hydrogen bonds with residues such as Thr199 and Glu106. The aromatic ring of the inhibitor engages in van der Waals contacts with hydrophobic residues including Gln92, Val121, Phe131, Leu198, and Pro202.[16][17]

Below is a diagram illustrating the general workflow for synthesizing and characterizing **2-(Hydrazinecarbonyl)benzenesulfonamide** and a diagram representing its inhibitory action on carbonic anhydrase.



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Caption: Synthetic and Purification Workflow for **2-(Hydrazinecarbonyl)benzenesulfonamide**.



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Caption: Inhibition of Carbonic Anhydrase by **2-(Hydrazinecarbonyl)benzenesulfonamide**.

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